N'-(2-cyanoacetyl)thiophene-2-carbohydrazide
Description
Significance of Thiophene (B33073) Heterocycles in Organic Synthesis
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of heterocyclic chemistry. Its derivatives are widely found in natural products and are integral to many pharmacologically active compounds. The thiophene ring is often considered a bioisostere of a benzene (B151609) ring, meaning it can frequently be substituted for a benzene ring in a molecule without the loss of biological activity. This characteristic makes it a valuable component in drug design and medicinal chemistry.
In organic synthesis, the thiophene nucleus is a versatile intermediate. nih.gov Its aromaticity allows for a wide range of substitution reactions, similar to benzene, enabling chemists to readily functionalize the ring. hhu.de Furthermore, the sulfur atom influences the ring's electronic properties and provides a site for potential coordination with metals. Thiophenes serve as building blocks for agrochemicals, dyes, and, most notably, pharmaceuticals. Classic synthetic routes like the Paal-Knorr and Gewald reactions provide reliable methods for constructing the thiophene ring system from acyclic precursors. semanticscholar.org
Role of Hydrazides as Versatile Precursors in Organic Chemistry
Hydrazides, characterized by the R-CO-NH-NH₂ functional group, are highly valuable and reactive intermediates in organic synthesis. hhu.de The presence of both nucleophilic nitrogen atoms and a carbonyl group allows hydrazides to participate in a wide array of chemical transformations. They are most renowned as precursors for the synthesis of a multitude of nitrogen-containing heterocycles. researchgate.net
The reaction of a hydrazide with a 1,3-dicarbonyl compound, for instance, is a classical and efficient method for constructing pyrazole (B372694) rings, a common motif in pharmaceuticals. ias.ac.inmdpi.comorganic-chemistry.org Additionally, hydrazides can be readily converted into hydrazones, which are themselves important intermediates for synthesizing five-, six-, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com The functional group's ability to react with both electrophiles and nucleophiles makes it a powerful tool for building molecular complexity. chegg.com
Overview of N'-(2-cyanoacetyl)thiophene-2-carbohydrazide as a Molecular Scaffold
This compound, with the chemical formula C₈H₇N₃O₂S, is a bifunctional molecule that combines the key features of both thiophenes and hydrazides into a single, highly reactive scaffold.
Table 1: Physicochemical and Predicted Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₂S |
| Molecular Weight | 209.23 g/mol chemscene.com |
| Predicted IR Bands (cm⁻¹) | 3200-3300 (N-H stretching), 2250 (C≡N stretching), 1650-1700 (C=O, amide I), 1520-1550 (N-H bending, amide II) |
| Predicted ¹H NMR Shifts (δ, ppm) | 10.0-11.5 (2H, broad, -CONHNH CO-), 7.0-8.0 (3H, multiplet, thiophene protons), 3.5-4.0 (2H, singlet, -COCH₂CN) |
| Predicted ¹³C NMR Shifts (δ, ppm) | 160-170 (2 C=O), 125-140 (thiophene carbons), 115-120 (C≡N), 25-30 (CH₂) |
Note: Spectroscopic data are predicted based on characteristic values for the respective functional groups.
The synthesis of this compound can be achieved through the condensation of thiophene-2-carbohydrazide (B147627) with a suitable cyanoacetylating agent, such as ethyl cyanoacetate (B8463686). This reaction creates a molecule with multiple reactive centers:
The Active Methylene (B1212753) Group (-CH₂-) : Positioned between two electron-withdrawing groups (a carbonyl and a cyano group), the protons on this carbon are acidic, making it a potent nucleophile for condensation and Michael addition reactions.
The Cyano Group (-C≡N) : This group can participate in cyclization reactions and can be hydrolyzed to other functional groups.
The Hydrazide Moiety (-CO-NH-NH-CO-) : This unit is a classic precursor for forming five-membered heterocyclic rings, particularly pyrazoles, through reactions with 1,3-dielectrophiles.
This strategic combination of functional groups within one molecule allows it to serve as a powerful precursor for the one-pot synthesis of complex, polyfunctionalized heterocyclic systems.
Table 2: Synthetic Utility of this compound in Heterocyclic Synthesis
| Reagent Class | Reactive Sites on Scaffold | Resulting Heterocycle | General Reaction Type |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds (e.g., acetylacetone) | Hydrazide moiety | Pyrazole | Knorr Pyrazole Synthesis |
| Aldehydes + Active Methylene Compounds (e.g., malononitrile) | Active Methylene Group | Pyridine (B92270) | Hantzsch-type Pyridine Synthesis |
| Elemental Sulfur + Active Methylene Compound | Active Methylene & Cyano Groups | Thiophene | Gewald Aminothiophene Synthesis |
| α-Haloketones | Active Methylene Group | Thiazole (B1198619) or other heterocycles | Cyclocondensation |
Research Scope and Objectives for the Compound
The unique structural features of this compound define a clear scope for its application in synthetic organic chemistry. The primary research objectives centered on this compound include:
Development of Novel Synthetic Methodologies : To utilize the compound as a key starting material for the efficient, often one-pot, synthesis of novel, highly substituted heterocycles that incorporate a thiophene ring.
Exploration of Reaction Pathways : To investigate the chemoselectivity and regioselectivity of its reactions. By carefully choosing reaction conditions and co-reactants, it is possible to selectively involve different functional groups of the scaffold to yield a desired heterocyclic core.
Generation of Compound Libraries : To synthesize a diverse library of thiophene-annulated pyrazoles, pyridines, thiophenes, and thiazoles. Given the established biological importance of these individual heterocyclic motifs, the resulting compounds are prime candidates for screening in medicinal chemistry and materials science applications.
In essence, this compound is not merely a chemical compound but a versatile platform for the strategic construction of molecular diversity.
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-cyanoacetyl)thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-4-3-7(12)10-11-8(13)6-2-1-5-14-6/h1-2,5H,3H2,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUHIVKEXDRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209530 | |
| Record name | 2-Thiophenecarboxylic acid, 2-(2-cyanoacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848369-73-3 | |
| Record name | 2-Thiophenecarboxylic acid, 2-(2-cyanoacetyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848369-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 2-(2-cyanoacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes
Synthesis of Precursor Molecules
The formation of N'-(2-cyanoacetyl)thiophene-2-carbohydrazide is contingent upon the successful synthesis of its two primary building blocks: thiophene-2-carbohydrazide (B147627) and 2-cyanoacetohydrazide.
Preparation of Thiophene-2-carbohydrazide and its Derivatives
Thiophene-2-carbohydrazide is a crucial intermediate, and its synthesis is well-documented. The most common and efficient method is the hydrazinolysis of a thiophene-2-carboxylic acid ester. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695). scirp.org
An alternative approach involves the activation of thiophene-2-carboxylic acid. This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). The resulting activated ester or mixed anhydride (B1165640) is then treated with hydrazine to yield the desired carbohydrazide (B1668358). semanticscholar.org This method offers high yields under mild conditions. semanticscholar.org
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. This technique has been reported to produce thiophene-2-carbohydrazide in a significantly reduced reaction time of just five minutes with a yield of 86.7%. scirp.org
| Method | Reagents | Conditions | Yield | Reference |
| Hydrazinolysis of Ester | Thiophene-2-carboxylic acid ester, Hydrazine hydrate | Reflux in alcohol | High | scirp.org |
| Activated Acid | Thiophene-2-carboxylic acid, DCCI, HOBt, Hydrazine | Mild conditions | >90% | semanticscholar.org |
| Microwave-assisted | Methyl thiophene-2-carboxylate, Hydrazine monohydrate | Microwave irradiation (5 min) | 86.7% | scirp.org |
Synthesis of 2-Cyanoacetohydrazide
2-Cyanoacetohydrazide serves as the second essential precursor. Its synthesis is straightforward and typically involves the reaction of ethyl cyanoacetate (B8463686) with hydrazine hydrate. nih.gov The reaction is generally performed in an alcoholic solvent, such as ethanol, at a low temperature (around 0 °C) to control the exothermic reaction. The product, being sparingly soluble in ethanol, precipitates out of the solution and can be isolated by filtration.
This precursor is a versatile reagent in its own right, widely used in the synthesis of various heterocyclic compounds due to its multiple reactive sites. niif.huhhu.de
| Method | Reagents | Conditions | Outcome | Reference |
| Ester Aminolysis | Ethyl cyanoacetate, Hydrazine hydrate | Ethanol, 0 °C | Precipitation of product | nih.gov |
Direct Synthesis of this compound
The direct synthesis of the title compound involves the condensation of the two precursor molecules. While a specific, detailed experimental procedure for this compound is not extensively reported, the synthesis can be achieved through established methods for forming such linkages.
Condensation Reactions with Activated Esters or Acid Chlorides
A general and effective method for the acylation of hydrazides is their reaction with an activated carboxylic acid derivative, such as an acid chloride or an ester. In the context of synthesizing the target molecule, this would involve the reaction of thiophene-2-carbohydrazide with an activated form of cyanoacetic acid. For instance, reacting thiophene-2-carbohydrazide with ethyl cyanoacetate would lead to the formation of this compound. This type of condensation is often carried out by heating the reactants, sometimes in the presence of a base or an acid catalyst.
A plausible synthetic route involves refluxing equimolar amounts of thiophene-2-carbohydrazide and ethyl cyanoacetate in a suitable solvent like ethanol or dioxane. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid.
Utilization of Hydrazine Hydrate in Ester Aminolysis
As previously mentioned, hydrazine hydrate is fundamental to the synthesis of the precursor molecules through the aminolysis of esters. scirp.orgsemanticscholar.orgnih.gov This reactivity is a cornerstone of hydrazide chemistry. In the direct synthesis of the target compound, the pre-formed thiophene-2-carbohydrazide, synthesized using hydrazine hydrate, is the key reactant that undergoes condensation with the cyanoacetyl moiety.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Several factors can be manipulated to achieve this for the synthesis of this compound.
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Solvents like ethanol, methanol, or dioxane are commonly used for such condensation reactions. Solvent-free conditions, particularly under microwave irradiation, have also been shown to be effective for the synthesis of acylhydrazones, often leading to shorter reaction times and higher yields.
Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others require heating to reflux to go to completion. The optimal temperature should be determined experimentally to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
Catalyst: The use of a catalyst, either acidic (e.g., a few drops of acetic acid or hydrochloric acid) or basic (e.g., piperidine (B6355638) or triethylamine), can accelerate the condensation reaction. The choice of catalyst depends on the specific reactants and reaction mechanism.
Microwave Irradiation: As demonstrated in the synthesis of the precursor thiophene-2-carbohydrazide, microwave-assisted organic synthesis can be a powerful tool for accelerating reactions. scirp.org Applying microwave heating to the condensation of thiophene-2-carbohydrazide with ethyl cyanoacetate could lead to a significant reduction in reaction time and an improvement in yield. rsc.org This method is also considered a greener approach as it often requires less solvent and energy. rsc.org
Purification: The purity of the final compound is paramount. Recrystallization from a suitable solvent is a common method for purifying the solid product. The choice of solvent for recrystallization is critical to obtain high-purity crystals. The purity of the synthesized compound can be confirmed by techniques such as melting point determination, thin-layer chromatography, and spectroscopic methods (IR, NMR, and Mass Spectrometry). semanticscholar.org
| Parameter | Conventional Method | Microwave-Assisted Method | Potential Advantages of Optimization |
| Heating | Oil bath/Heating mantle | Microwave reactor | Reduced reaction time, energy efficiency |
| Solvent | Ethanol, Dioxane, etc. | Minimal or no solvent | Greener synthesis, easier work-up |
| Reaction Time | Hours to days | Minutes | Increased throughput |
| Yield | Variable | Often higher | Improved process efficiency |
By systematically investigating these parameters, the synthesis of this compound can be optimized to achieve a high yield of a pure product, facilitating its further study and application.
Solvent Effects in Synthesis
The choice of solvent can significantly impact the rate and outcome of the condensation reaction to form this compound. The ideal solvent should dissolve the reactants, facilitate the interaction between the nucleophilic hydrazide and the electrophilic ester, and be relatively inert to the reactants and products.
Polar protic solvents, such as ethanol and methanol , are commonly employed for similar reactions. They can solvate both the hydrazide and the ester, and their ability to form hydrogen bonds can help to stabilize the transition state. Furthermore, their boiling points are suitable for reactions that require heating.
Aprotic polar solvents like 1,4-dioxane (B91453) and dimethylformamide (DMF) could also be used. Dioxane is a good solvent for a wide range of organic compounds and is often used in reactions where a non-protic environment is preferred. DMF, with its high dielectric constant, is excellent at solvating polar molecules and can accelerate reaction rates.
The selection of the solvent would likely influence the reaction time and the ease of product isolation. For instance, if the product is sparingly soluble in the reaction solvent upon cooling, this can simplify the purification process through filtration.
Table 1: Potential Solvents and Their Properties for the Synthesis of this compound
| Solvent | Type | Boiling Point (°C) | Potential Role in Reaction |
| Ethanol | Polar Protic | 78 | Good solubility for reactants, can stabilize transition state through hydrogen bonding. |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. |
| 1,4-Dioxane | Aprotic Polar | 101 | Good solvent for organic compounds, non-protic environment. |
| Dimethylformamide (DMF) | Aprotic Polar | 153 | High polarity can accelerate reaction rates. |
Temperature and Catalysis in Condensation Reactions
The formation of this compound is a condensation reaction that typically requires elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, often to the reflux temperature of the chosen solvent, provides the necessary activation energy for the reaction to occur. The specific temperature would be dictated by the boiling point of the solvent used. For instance, a reaction in ethanol would likely be conducted at around 78 °C, while a reaction in 1,4-dioxane would be at approximately 101 °C.
Catalysis plays a crucial role in accelerating the condensation reaction. Basic catalysts are commonly used to deprotonate the nucleophilic nitrogen of the hydrazide, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the ester.
Triethylamine (TEA) is a frequently used organic base for such reactions. It is strong enough to act as a catalyst but generally not so strong as to cause unwanted side reactions. The amount of catalyst used is typically a small fraction of the molar equivalents of the reactants.
Other bases, both organic and inorganic, could potentially be used, and their catalytic activity would depend on their base strength and steric hindrance. The choice of catalyst can affect not only the reaction rate but also the formation of byproducts.
Table 2: Potential Catalysts and Temperature Conditions for the Synthesis of this compound
| Catalyst | Type | Solvent | Temperature (°C) | Role of Catalyst |
| Triethylamine | Organic Base | Ethanol | Reflux (~78) | Increases nucleophilicity of the hydrazide. |
| Piperidine | Organic Base | 1,4-Dioxane | Reflux (~101) | Can also act as a basic catalyst. |
| None | Uncatalyzed | Ethanol | Reflux (~78) | Reaction may proceed but at a significantly slower rate. |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is a critical site for derivatization, characterized by the nucleophilic nature of its nitrogen atoms.
The hydrazide moiety possesses two nitrogen atoms, both of which exhibit nucleophilic character. However, the terminal amino group (-NH₂) is significantly more nucleophilic than the amide nitrogen (-CONH-) due to reduced steric hindrance and lesser delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, the -NH₂ group is the primary site of attack for electrophiles.
This pronounced nucleophilicity is frequently exploited in cyclization reactions. For instance, carbohydrazides are key synthons in the preparation of pyrazole (B372694) derivatives. nih.govnih.gov The reaction of a cyanoacetylhydrazide derivative with reagents like chloroacetyl chloride can lead to an N-acylated intermediate, which subsequently undergoes cyclization to form a 1,3-disubstituted pyrazole ring. nih.govcu.edu.eg This transformation highlights the role of the hydrazide nitrogen as the initial nucleophile in the ring-forming process. cu.edu.egmdpi.com
Table 1: Examples of Pyrazole Synthesis from Hydrazide Precursors
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| Cyanoacetylhydrazine | Chloroacetyl chloride | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | nih.gov |
| Cyanoacetylhydrazine | Acetylchloride | 1-acetyl-5-amino-3-hydroxy-1H-pyrazole | cu.edu.eg |
This table illustrates common pathways to pyrazole synthesis, a reaction class applicable to N'-(2-cyanoacetyl)thiophene-2-carbohydrazide due to its hydrazide moiety.
The terminal -NH₂ group of the hydrazide readily undergoes condensation reactions with aldehydes and ketones. This reaction, typically conducted under mild acidic or basic conditions, results in the formation of N'-acylhydrazones, which are a class of Schiff bases. hhu.de The reaction proceeds via nucleophilic addition of the hydrazide nitrogen to the carbonyl carbon, followed by the elimination of a water molecule.
These hydrazone derivatives are stable, crystalline solids and serve as important intermediates in further synthetic transformations. The resulting C=N double bond can participate in various cycloaddition and rearrangement reactions for the construction of more complex molecular architectures.
Reactivity of the Cyanoacetyl Moiety
The cyanoacetyl portion of the molecule offers two additional reactive sites: the active methylene (B1212753) group and the nitrile group.
The methylene (-CH₂-) group in the cyanoacetyl moiety is positioned between two strong electron-withdrawing groups: the nitrile (-C≡N) and the carbonyl (-C=O) group. This positioning significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even weak bases. The resulting carbanion is a potent nucleophile.
A primary application of this reactivity is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone. wikipedia.orgscielo.org.mx This reaction leads to the formation of an α,β-unsaturated product. e-bookshelf.denih.govscispace.com For example, the reaction of a cyanoacetylhydrazide with an aromatic aldehyde in the presence of a basic catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) yields the corresponding arylidene derivative. scispace.com
Table 2: Representative Knoevenagel Condensation Reactions
| Active Methylene Compound | Carbonyl Compound | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Cyanoacetylhydrazine | Pregnenolone | Ammonium Acetate | α,β-Unsaturated Cyanoacrylamide | nih.govscispace.com |
| Ethyl Cyanoacetate (B8463686) | Aromatic Aldehydes | Piperidine/Acetic Acid | Ethyl 2-cyano-3-arylacrylate | scielo.org.mx |
This table provides examples of the Knoevenagel condensation, a key reaction of the active methylene group present in this compound.
The nitrile functional group (-C≡N) is a versatile electrophilic center that can be transformed into various other functionalities. nih.govresearchgate.net The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom susceptible to nucleophilic attack. openstax.orglibretexts.orgchemistrysteps.com
Common transformations include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. libretexts.orglumenlearning.com
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. chemistrysteps.comlibretexts.org
Cyclization: The nitrile group is an essential component in the synthesis of numerous nitrogen-containing heterocycles. It can act as an electrophile in intramolecular or intermolecular cyclizations. For instance, reactions involving the active methylene and nitrile groups can lead to the formation of substituted pyridines. mdpi.com Similarly, reaction with sulfur reagents can yield thiazine (B8601807) derivatives. researchgate.netpharmacophorejournal.com
Heterocyclization Pathways
The multifunctional nature of this compound makes it an exceptionally useful scaffold for building a diverse range of heterocyclic systems. By carefully selecting reagents and reaction conditions, different reactive sites within the molecule can be engaged to construct five- and six-membered rings.
Key heterocyclization pathways include:
Synthesis of Pyrazoles: As discussed, the hydrazide moiety is a direct precursor to the pyrazole ring system through condensation with 1,3-dicarbonyl compounds or their equivalents. nih.govcu.edu.egmdpi.com
Synthesis of Thiophenes and Thieno[2,3-d]pyrimidines: The active methylene and nitrile groups can participate in Gewald-type reactions with elemental sulfur and a ketone or aldehyde, leading to highly substituted aminothiophenes. scispace.com These can be further cyclized into fused systems like thieno[2,3-d]pyrimidines. nih.gov
Synthesis of Pyridines and Pyrans: The Knoevenagel condensation products derived from the active methylene group can undergo subsequent Michael addition and cyclization to afford substituted pyridines, pyrans, or their fused analogues. scispace.comnih.gov
Synthesis of Thiazoles and Triazoles: The hydrazide can be converted to a thiosemicarbazide (B42300), which is a common precursor for aminothiazoles. Alternatively, the nitrile group can be involved in reactions leading to thiazine heterocycles. nih.govnih.govresearchgate.net The hydrazide moiety is also fundamental to the synthesis of 1,2,4-triazoles. scispace.comdergipark.org.tr
Table 3: Summary of Heterocyclization Pathways
| Starting Moiety | Key Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| Hydrazide | 1,3-Diketones, Acetylenic ketones | Pyrazole | cu.edu.egmdpi.com |
| Active Methylene / Nitrile | Elemental Sulfur, Aldehyde/Ketone | Thiophene (B33073) | scispace.com |
| Active Methylene / Nitrile | Malononitrile, Chalcones | Pyridine (B92270), Pyran | nih.govmdpi.com |
| Hydrazide / Thioacyl Intermediate | α-Haloketones | Thiazole (B1198619) | nih.gov |
| Hydrazide | Carbon Disulfide, Alkyl Halide | 1,2,4-Triazole | dergipark.org.tr |
This table summarizes the versatility of this compound as a precursor in heterocyclic synthesis.
Formation of Novel Thiophene Derivatives from the Compound
The inherent reactivity of the cyanoacetyl moiety within this compound makes it a valuable synthon for the construction of new, highly substituted thiophene rings. The active methylene group is particularly susceptible to reactions that form the basis of well-established thiophene syntheses, such as the Gewald reaction.
Research has demonstrated that precursors containing the cyanoacetylhydrazine unit can be utilized to build thiophene structures. nih.govnih.govcu.edu.egmdpi.comnih.govnih.gov The general strategy involves the reaction of the active methylene group with elemental sulfur and a suitable carbonyl compound or another activated substrate. For instance, the hydrazide-hydrazone derivative formed from a cyanoacetylhydrazine precursor can react with elemental sulfur in the presence of a catalyst like morpholine (B109124) or piperidine to yield 2-aminothiophene derivatives. sciforum.net The cyano group and the adjacent active methylene are crucial for this transformation, leading to thiophenes with amino and cyano groups in the 2- and 3-positions, respectively.
These reactions offer a pathway to novel thiophene-containing compounds where the original thiophene-2-carbohydrazide (B147627) core is linked to a newly formed, functionally rich thiophene ring.
Table 1: Representative Reactions for Thiophene Synthesis
| Starting Material Moiety | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| Cyanoacetylhydrazine | Carbonyl compound, Elemental Sulfur, Amine catalyst | 2-Aminothiophene derivative | mdpi.comnih.gov |
| Hydrazide-hydrazone | Elemental Sulfur, Morpholine | Substituted Thiophene | nih.gov |
Cyclocondensation to Pyrazole Ring Systems
The hydrazide functionality in conjunction with the active methylene group provides a classic pathway for the synthesis of pyrazole rings. Cyclocondensation reactions are a cornerstone of pyrazole chemistry, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com
This compound can undergo intramolecular cyclization under basic conditions, where the active methylene and hydrazide moieties react to form a pyrazol-3-one ring. Alternatively, it can act as a dinucleophile in reactions with various electrophiles. For example, reaction with β-ketoesters or diketones can lead to the formation of highly substituted pyrazoles, where the thiophene-2-carbonyl group remains as a substituent on the newly formed pyrazole ring. nih.govekb.eg
Studies on related cyanoacetylhydrazine derivatives have shown that they readily cyclize in the presence of a base like sodium ethoxide to yield 5-amino-3-hydroxy-1H-pyrazole derivatives. nih.govcu.edu.eg This transformation highlights the utility of the cyanoacetylhydrazine core as a key building block for pyrazole synthesis.
Table 2: Cyclocondensation Reactions to Form Pyrazoles
| Reagent | Conditions | Product Type | Reference |
|---|---|---|---|
| Self-cyclization | Basic medium (e.g., Sodium Ethoxide) | Pyrazol-3-one derivative | nih.govcu.edu.eg |
| 1,3-Diketones / β-Ketoesters | Acidic or basic catalysis | Substituted Pyrazole | mdpi.com |
Synthesis of Oxadiazole and Thiadiazole Derivatives
The thiophene-2-carbohydrazide portion of the molecule is a direct precursor for the synthesis of five-membered heterocycles containing two nitrogen atoms and either an oxygen or sulfur atom, namely 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govnih.gov
The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of a diacylhydrazine intermediate. This compound can be acylated at the terminal nitrogen, and the resulting diacyl derivative can be cyclized using dehydrating agents like phosphorus oxychloride or sulfuric acid. A more direct route involves reacting the hydrazide with carbon disulfide in an alkaline medium, followed by oxidative cyclization, or by reacting with an isothiocyanate to form a thiosemicarbazide intermediate which is then cyclized. luxembourg-bio.com For example, treatment with reagents like phosphorus pentoxide or pentasulfide can convert N-formyl acid hydrazides into the corresponding oxadiazole or thiadiazole. nih.govnih.gov
For the synthesis of 1,3,4-thiadiazoles, the hydrazide is commonly converted into a thiosemicarbazide derivative by reaction with an isothiocyanate or into a dithiocarbazate by reaction with carbon disulfide. nih.gov These intermediates can then be cyclized under acidic or basic conditions to afford the thiadiazole ring. Research on thiophene-2-carboxamide derivatives has shown pathways to synthesize 1,3,4-oxadiazoles that exhibit significant biological activities. openmedicinalchemistryjournal.com
Table 3: Synthesis of Oxadiazoles (B1248032) and Thiadiazoles
| Target Ring | Key Intermediate | Common Cyclizing Reagents | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | Diacylhydrazine | POCl₃, H₂SO₄, P₂O₅ | nih.govnih.gov |
| 1,3,4-Oxadiazole | Thiosemicarbazide | TBTU, Hg(OAc)₂ | luxembourg-bio.com |
| 1,3,4-Thiadiazole | Thiosemicarbazide | H₂SO₄, P₂S₅ | nih.govnih.gov |
Exploration of Thiazole and Related Sulfur-Containing Rings
The versatile reactivity of this compound also extends to the synthesis of thiazoles and other sulfur-containing heterocycles. The formation of a thiazole ring often involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch thiazole synthesis). nih.govnih.gov
To achieve this, the hydrazide moiety can first be converted to a thiosemicarbazide by reacting with an isothiocyanate. This thiosemicarbazide derivative can then undergo cyclocondensation with α-halo ketones, α-halo esters, or α-halo aldehydes to yield aminothiazole derivatives. mdpi.comnih.gov Furthermore, the active methylene group can react with elemental sulfur and an appropriate electrophile, which is a known route for synthesizing various sulfur-containing heterocycles.
Table 4: Synthesis of Thiazole Derivatives
| Key Intermediate | Co-reactant | Product Type | Reference |
|---|---|---|---|
| Thiosemicarbazide derivative | α-Halo Ketone | 2-Hydrazinyl-4-substituted thiazole | nih.govnih.gov |
Spiro and Fused Heterocyclic Systems
The presence of multiple functional groups and a pre-existing ring system in this compound makes it an attractive starting material for the synthesis of more complex molecular architectures like spiro and fused heterocyclic systems. nih.gov
Spiro compounds can be synthesized by designing reactions where a second ring is formed at a single atom common to both rings. For example, the active methylene carbon can be part of a Knoevenagel condensation with a cyclic ketone, and the resulting exocyclic double bond can undergo further reactions (e.g., Michael addition followed by cyclization) to form a spirocyclic system. semanticscholar.org The synthesis of spiro-indoline-oxadiazoles from thiophene carbohydrazide (B1668358) has been reported, demonstrating the feasibility of creating such complex structures. nih.gov
Fused systems are created when two rings share two or more common atoms. Intramolecular cyclization reactions are key to forming these structures. For instance, a derivative of the title compound could be synthesized where a reactive chain is attached to the terminal nitrogen of the hydrazide. This chain could then undergo an intramolecular electrophilic substitution or cyclization onto the thiophene ring, resulting in a fused bicyclic system such as a thieno[2,3-d]pyrimidine (B153573) or a similar structure. nih.gov General strategies for assembling fused heterocycles often involve cycloaddition or intramolecular ring closure pathways. mdpi.com
Mechanistic Studies of Reaction Pathways
The reaction pathways for the derivatization of this compound are generally understood through established organic reaction mechanisms.
Cyclocondensation to Pyrazoles: The formation of pyrazoles from the reaction of the hydrazide moiety with 1,3-dicarbonyl compounds proceeds via a well-studied cyclocondensation mechanism. mdpi.com The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto one of the carbonyl groups. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the second carbonyl group, leading to a heterocyclic intermediate that subsequently dehydrates to form the aromatic pyrazole ring. mdpi.com
Gewald Thiophene Synthesis: The formation of new thiophene rings from the active methylene group follows the Gewald reaction mechanism. This process is initiated by a base-catalyzed Knoevenagel condensation between the active methylene compound and a carbonyl compound. The resulting α,β-unsaturated dinitrile then undergoes a Michael addition with elemental sulfur. The final step is an intramolecular cyclization of the sulfur adduct, followed by tautomerization and oxidation (often with air) to yield the stable 2-aminothiophene derivative.
Oxadiazole/Thiadiazole Formation: The cyclization to form 1,3,4-oxadiazoles from diacylhydrazines under acidic conditions involves protonation of a carbonyl oxygen, followed by intramolecular nucleophilic attack by the other carbonyl oxygen and subsequent dehydration. The formation of 1,3,4-thiadiazoles from thiosemicarbazides under acidic conditions follows a similar pathway, involving the intramolecular attack of the sulfur atom onto the protonated carbonyl carbon, followed by dehydration.
Pyridine Synthesis: The construction of pyridine rings often involves a series of condensation, addition, and cyclization reactions. For example, a common mechanism involves an initial Michael addition of the active methylene carbanion to an α,β-unsaturated carbonyl compound. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of an amino or hydrazide nitrogen onto a carbonyl group, followed by a dehydration or elimination step to achieve the aromatic pyridine ring.
These mechanistic principles provide a predictive framework for the diverse reactivity of this compound and guide the strategic design of novel heterocyclic compounds.
Elucidation of Reaction Mechanisms
The reactivity of this compound is largely dictated by the presence of an active methylene group, a cyano group, and the hydrazide functionality. These groups can participate in a variety of cyclization and condensation reactions. While specific mechanistic studies on this exact compound are not extensively documented, the reaction mechanisms can be elucidated by drawing parallels with the well-established chemistry of cyanoacetic acid hydrazide and related carbohydrazides. researchgate.netmdpi.com
A common reaction pathway involves the initial condensation of the active methylene group with various electrophiles, followed by an intramolecular cyclization. For instance, in the synthesis of pyrazole derivatives, the active methylene group can react with a suitable electrophile, and the subsequent cyclization would involve the hydrazide nitrogen atoms.
Another key reaction pathway is the cyclization involving the cyano group. The nitrile functionality can be attacked by nucleophiles, often intramolecularly, to form five- or six-membered heterocyclic rings. The specific mechanism is highly dependent on the reactants and reaction conditions. For example, reaction with elemental sulfur in the presence of a base can lead to the formation of thiophene derivatives through a Gewald-type reaction mechanism.
The hydrazide moiety itself can undergo various transformations. It can be acylated, alkylated, or condensed with carbonyl compounds to form hydrazones. These reactions can be the initial step for the synthesis of more complex heterocyclic systems like oxadiazoles or triazoles.
The following table summarizes plausible reaction pathways for the derivatization of this compound based on analogous reactions of cyanoacetohydrazide.
| Reactant | Proposed Intermediate | Final Product Type | Plausible Mechanism |
|---|---|---|---|
| Aldehydes/Ketones | Hydrazone | Pyridinones, Pyrazoles | Initial condensation at the terminal nitrogen of the hydrazide, followed by intramolecular cyclization involving the active methylene and cyano groups. |
| α-Haloketones | N-Alkylated intermediate | Thiazole derivatives | Nucleophilic attack by the sulfur of a thionated intermediate or by a nitrogen of the hydrazide, followed by cyclization. |
| Diketones/Ketoesters | Enamine or hydrazone intermediate | Pyrazole or Pyridazinone derivatives | Condensation with one carbonyl group followed by intramolecular cyclization involving the second carbonyl and a nucleophilic center of the starting material. |
| Elemental Sulfur/Malononitrile | Thiolate intermediate | Thiophene derivatives | Gewald-type reaction involving the active methylene group, the cyano group, and elemental sulfur. |
Role of Ambident Nucleophilicity in Selective Derivatization
This compound is an excellent example of a molecule with ambident nucleophilicity. It possesses multiple nucleophilic sites with varying degrees of reactivity, which can be selectively targeted to achieve a diverse range of chemical derivatives. The primary nucleophilic centers are:
The nitrogen atoms of the hydrazide group.
The α-carbon of the cyanoacetyl moiety (the active methylene group).
The oxygen atom of the carbonyl group (in its enol form).
The sulfur atom of the thiophene ring.
The selectivity of a reaction towards one of these sites is influenced by several factors, including the nature of the electrophile, the solvent, the temperature, and the presence of a catalyst (acidic or basic).
The two nitrogen atoms of the hydrazide moiety exhibit different nucleophilic characters. The terminal -NH2 group is generally more nucleophilic and readily reacts with electrophiles like aldehydes and ketones to form hydrazones. The central -NH- group is less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl groups. However, under certain conditions, it can also participate in cyclization reactions. The reduced nucleophilicity of hydrazides compared to hydrazines is a critical factor in controlling the reaction pathways. nih.gov
The active methylene group is a soft nucleophile and its reactivity is typically enhanced under basic conditions, which facilitate the formation of a carbanion. This carbanion can then attack a variety of soft electrophiles.
The ambident nucleophilicity allows for regioselective reactions. For example, hard electrophiles will preferentially react with the hard nucleophilic centers (oxygen or nitrogen), while soft electrophiles will favor the soft nucleophilic center (the α-carbon). By carefully choosing the reaction conditions, it is possible to direct the reaction to a specific nucleophilic site, thus achieving selective derivatization.
The following table outlines the key nucleophilic centers and the conditions that favor their reactivity, leading to selective derivatization.
| Nucleophilic Center | Type | Favored Conditions | Typical Electrophiles | Resulting Derivatives |
|---|---|---|---|---|
| Terminal Nitrogen (-NH2) | Hard | Neutral or slightly acidic | Aldehydes, Ketones | Hydrazones |
| Central Nitrogen (-NH-) | Hard | Basic, for deprotonation | Acylating agents, Alkyl halides | N-substituted hydrazides |
| Active Methylene (-CH2-) | Soft | Basic (e.g., piperidine, triethylamine) | Michael acceptors, Aryldiazonium salts | Substituted pyridinones, Arylhydrazones |
| Carbonyl Oxygen (-C=O) | Hard | Strongly acidic (enol formation) | Hard electrophiles | O-alkylated or O-acylated products |
| Thiophene Sulfur | Soft | Strongly electrophilic reagents | Oxidizing agents, some metal catalysts | Sulfoxides, Sulfones, or complexed species |
Structural Elucidation and Characterization Techniques
Spectroscopic Analysis for Structural Confirmation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of N'-(2-cyanoacetyl)thiophene-2-carbohydrazide is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.
Key functional groups include the N-H bonds of the hydrazide linkage, the C=O of the amide groups, the C≡N of the nitrile group, and the C-H and C=C bonds of the thiophene (B33073) ring. The presence of two amide functionalities and the cyanoacetyl group introduces distinct vibrational modes. For instance, the N-H stretching vibrations of the hydrazide moiety are typically observed in the range of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two amide groups are expected to appear as strong absorption bands in the region of 1650-1700 cm⁻¹. The nitrile (C≡N) group characteristically shows a sharp absorption band, typically around 2250 cm⁻¹. The thiophene ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3100 - 3300 | Medium |
| C-H Stretch (Thiophene) | ~3100 | Medium-Weak |
| C-H Stretch (Methylene) | 2850 - 2960 | Medium-Weak |
| C≡N Stretch (Nitrile) | ~2250 | Sharp, Medium |
| C=O Stretch (Amide I) | 1650 - 1700 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium |
| C=C Stretch (Thiophene) | 1400 - 1600 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and chemical environment of each proton and carbon atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide detailed information about the different types of protons in the molecule. The thiophene ring protons are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) protons of the cyanoacetyl group would likely resonate as a singlet at approximately δ 4.0 ppm, shifted downfield due to the adjacent electron-withdrawing carbonyl and nitrile groups. The N-H protons of the hydrazide linkage would appear as broad singlets, with chemical shifts that can be highly dependent on the solvent and concentration, but are generally expected in the downfield region (δ 9.0-11.0 ppm).
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H (3,4,5) | 7.0 - 8.0 | Multiplets | 3H |
| Methylene (-CH₂-) | ~4.0 | Singlet | 2H |
| Amide N-H | 9.0 - 11.0 | Broad Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the structure. The carbonyl carbons of the two amide groups are expected to have characteristic signals in the highly deshielded region of the spectrum, around δ 160-170 ppm. The carbon atoms of the thiophene ring would resonate in the aromatic region (δ 125-140 ppm). The nitrile carbon (C≡N) typically appears around δ 115-120 ppm. The methylene carbon (-CH₂-) would be found further upfield, likely in the δ 25-35 ppm range.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Thiophene Ring | 125 - 140 |
| Nitrile (C≡N) | 115 - 120 |
| Methylene (-CH₂-) | 25 - 35 |
Advanced NMR Techniques (e.g., 2D NMR)
While one-dimensional ¹H and ¹³C NMR spectra provide a wealth of information, complex structures can benefit from two-dimensional (2D) NMR techniques. Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, helping to assign the specific protons within the thiophene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in definitively correlating each proton signal with its directly attached carbon (HSQC) and with carbons two to three bonds away (HMBC). This would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between the thiophene ring, the carbohydrazide (B1668358) linker, and the cyanoacetyl moiety.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₇N₃O₂S), the molecular weight is 209.23 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be expected at m/z 209 or 210, respectively.
The fragmentation pattern provides a molecular fingerprint and helps to confirm the structure. Key fragmentation pathways would likely involve the cleavage of the amide bonds. Expected fragments could include the thiophene-2-carbonyl cation (m/z 111) and fragments resulting from the loss of the cyanoacetyl group. The analysis of these fragments allows chemists to piece together the molecular structure, corroborating the data obtained from IR and NMR spectroscopy.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Structure | Expected m/z |
| [C₈H₇N₃O₂S]⁺ (Molecular Ion) | 209 |
| [C₅H₃OS]⁺ (Thiophene-2-carbonyl) | 111 |
| [C₃H₂N₂O]⁺ (Cyanoacetylamino fragment) | 82 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This quantitative method provides the empirical formula by comparing the experimentally measured percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the values calculated from the compound's proposed molecular formula.
For this compound (C₈H₇N₃O₂S), the theoretical elemental composition is derived from its molecular weight of 209.23 g/mol . The comparison between the calculated and experimentally found values is crucial for confirming the purity and identity of a synthesized sample. While the theoretical values can be precisely calculated, specific experimental data for this compound are not available in the searched scientific literature.
| Element | Calculated (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 45.92 | Data not available |
| Hydrogen (H) | 3.37 | Data not available |
| Nitrogen (N) | 20.08 | Data not available |
| Sulfur (S) | 15.33 | Data not available |
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the determination of key crystallographic parameters, including the crystal system, space group, and the dimensions of the unit cell.
A thorough search of scientific literature and crystallographic databases did not yield any published reports on the single-crystal X-ray structure of this compound. Consequently, specific experimental data regarding its solid-state architecture, such as unit cell parameters, bond lengths, and angles, are not available at this time. The determination of its crystal structure would require future synthesis of suitable single crystals and subsequent X-ray diffraction analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have proven to be an invaluable tool in elucidating the molecular properties of N'-(2-cyanoacetyl)thiophene-2-carbohydrazide and its derivatives. These computational methods provide insights into the electronic structure, reactivity, and geometry of the molecule, complementing experimental findings.
Density Functional Theory (DFT) has been employed to investigate the electronic properties of thiophene-based carbohydrazide (B1668358) derivatives. These studies typically involve calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.
For instance, in studies of related thiophene (B33073) carboxamide derivatives, DFT calculations have shown that modifications to the molecular structure can significantly alter the HOMO-LUMO gap, thereby influencing the molecule's polarizability and chemical hardness. nih.gov The distribution of electron density, often visualized through electrostatic potential maps, reveals the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. nih.gov These calculations are fundamental in predicting how this compound might interact with biological targets.
Table 1: Representative DFT-Calculated Electronic Properties of Thiophene Derivatives
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Thiophene Carboxamide 2b | -0.2013 | -0.0681 | 0.1332 |
| Thiophene Carboxamide 2e | -0.2091 | -0.0554 | 0.1537 |
Note: Data is for representative thiophene carboxamide derivatives to illustrate the application of DFT. nih.gov Specific values for this compound would require direct calculation.
The three-dimensional structure of this compound is critical to its function, particularly its ability to bind to specific biological targets. Conformational analysis of similar thiophene-carbohydrazide derivatives has been performed using techniques like X-ray crystallography, with computational methods providing further insight.
Studies on related structures reveal that the planarity of the molecule can vary. For example, the dihedral angle between the thiophene and an adjacent phenyl ring in N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide is 9.78 (11)°. researchgate.net In other derivatives, this angle can be different, indicating flexibility around the carbohydrazide linker. nih.gov The configuration around the C=N double bond in related Schiff base derivatives is typically found to be in the E configuration. researchgate.netnih.gov Bond lengths within the carbohydrazide moiety, such as the N-N single bond, are often shorter than typical single bonds, suggesting electron delocalization across the adjacent carbonyl and imine groups. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful computational tools for predicting and analyzing the interaction of this compound with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively used to study the potential interactions of thiophene carbohydrazide analogues with various protein targets. These studies calculate a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction.
For example, a study on 25 novel thiophene-carbohydrazide containing compounds docked against folate receptor α (FRα), a target in cancer therapy, revealed binding affinities ranging from -7.3 to -11 kcal/mol. bepls.com The docking poses identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. bepls.com In another study, thiophene-based derivatives were docked against human carbonic anhydrase IX (CA IX), with a potent compound exhibiting a binding energy of -5.5817 kcal/mol. nih.gov These in silico studies are crucial for rational drug design and for prioritizing compounds for further experimental testing.
Table 2: Molecular Docking Binding Affinities of Thiophene-Carbohydrazide Analogues against Folate Receptor α (FRα)
| Compound ID | Binding Affinity (kcal/mol) |
| D1 | -8.2 |
| D2 | -10.2 |
| D7 | -9.9 |
| D8 | -10.4 |
| D13 | -10.0 |
| D15 | -10.9 |
| D17 | -10.3 |
| D23 | -11.0 |
This table presents a selection of binding affinities for representative thiophene-carbohydrazide analogues from a larger study to demonstrate the range of interactions. bepls.com
For instance, MD simulations have been performed on 3-amino-thiophene-2-carbohydrazide derivatives in complex with transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.net These simulations can reveal the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. The stability of the complex is a key indicator of the potential efficacy of the ligand as an inhibitor. researchgate.net
In Silico Prediction of Molecular Behavior
In addition to studying specific interactions, computational methods are used to predict the general physicochemical and pharmacokinetic properties of molecules. For thiophene-based compounds, in silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are often conducted. nih.gov These predictions assess properties like lipophilicity and drug-likeness based on established rules and models. Such computational screening helps in the early stages of drug discovery to identify candidates with favorable pharmacokinetic properties.
Structure-Activity Relationship (SAR) Derivation from Computational Models
Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) models or detailed computational SAR studies published for this compound. Such studies are essential for understanding how the structural features of a molecule influence its biological activity.
For related N-acylhydrazone derivatives containing a thiophene ring, SAR analyses have indicated that certain substituents on the phenyl ring are crucial for their anticancer activity. However, these findings are for a broader class of compounds and cannot be directly extrapolated to this compound without dedicated research. A proper computational SAR study for this compound would involve:
Dataset Compilation : A series of analogues of this compound with corresponding biological activity data would need to be synthesized and tested.
Molecular Descriptors Calculation : Various electronic, steric, and hydrophobic descriptors for each analogue would be calculated using computational software.
Model Generation : Statistical methods would be used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation : The predictive power of the generated QSAR model would be rigorously tested.
Assessment of Chemical Reactivity Descriptors
The assessment of chemical reactivity descriptors, typically derived from quantum chemical calculations like DFT, provides insights into the kinetic and thermodynamic stability of a molecule. These descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies : These are fundamental for predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Local Reactivity Descriptors : Fukui functions and the dual descriptor are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
While DFT calculations have been performed for various derivatives of thiophene-2-carbohydrazide (B147627) to investigate their electronic properties and support experimental findings, specific values for this compound are not available in the reviewed literature. A comprehensive computational analysis would be required to generate these descriptors and provide a quantitative assessment of the compound's reactivity.
Potential Applications in Advanced Chemical Research
Role as Synthons in Complex Molecule Construction
The molecular architecture of N'-(2-cyanoacetyl)thiophene-2-carbohydrazide, characterized by multiple reactive sites, positions it as a highly valuable synthon for the construction of a diverse array of heterocyclic compounds. The active methylene (B1212753) group, flanked by a carbonyl and a cyano group, along with the hydrazide functionality, provides a versatile platform for a variety of cyclization and condensation reactions.
The cyanoacetylhydrazide moiety is a well-established precursor for the synthesis of various five- and six-membered heterocyclic rings. For instance, the reaction of cyanoacetylhydrazine derivatives with appropriate reagents can lead to the formation of pyrazoles, pyridines, and thiazoles. The presence of the thiophene (B33073) ring in this compound introduces an additional layer of chemical diversity, allowing for the creation of novel thiophene-appended heterocyclic systems.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Potential Reaction Pathway | Key Reactive Sites Involved |
|---|---|---|
| Pyrazoles | Cyclocondensation with 1,3-dicarbonyl compounds or similar reagents. nih.govnih.govias.ac.inmdpi.comorganic-chemistry.org | Hydrazide and active methylene group. |
| Pyridines | Reaction with activated alkenes or multicomponent reactions. ekb.egresearchgate.net | Active methylene and cyano groups. |
| Thiazoles | Hantzsch-type condensation with α-haloketones. nih.govmdpi.comnih.gov | Hydrazide and active methylene group (after conversion to a thioamide). |
The synthesis of such complex molecules is of significant interest due to their potential applications in medicinal chemistry and materials science. The thiophene moiety itself is a recognized pharmacophore found in numerous approved drugs. researchgate.net
Applications in Coordination Chemistry as Ligands
The this compound molecule possesses multiple potential donor atoms, making it an excellent candidate for use as a ligand in coordination chemistry. The thiophene sulfur atom, the carbonyl oxygen atoms, and the nitrogen atoms of the hydrazide chain can all potentially coordinate with metal ions. This multidentate character allows for the formation of stable chelate rings with transition metals, leading to the assembly of diverse metal-organic frameworks (MOFs) and coordination complexes. nih.govnih.govscilit.commdpi.comhhu.de
The coordination behavior of thiophene-2-carbohydrazide (B147627) itself has been studied, revealing its ability to act as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen. rsc.org The introduction of the 2-cyanoacetyl group in this compound provides additional coordination sites, potentially leading to more complex and varied coordination modes. The nitrile nitrogen and the second carbonyl oxygen can also participate in binding to metal centers, allowing for the formation of polynuclear complexes or robust framework structures.
Table 2: Potential Coordination Sites of this compound
| Potential Donor Atom | Functional Group | Potential Coordination Mode |
|---|---|---|
| Thiophene Sulfur | Thiophene Ring | η¹(S)-coordination or involvement in π-complexation |
| Carbonyl Oxygen (Thiophene side) | Amide | Binds to a metal center |
| Hydrazide Nitrogen (N') | Hydrazide | Binds to a metal center |
| Hydrazide Nitrogen (N) | Hydrazide | Binds to a metal center |
| Carbonyl Oxygen (Cyanoacetyl side) | Amide | Binds to a metal center |
The resulting metal complexes could find applications in catalysis, gas storage, and as magnetic or luminescent materials, depending on the choice of the metal ion and the resulting coordination geometry.
Development of Chemical Probes for Mechanistic Studies
Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes at the molecular level. Thiophene-based fluorophores are known for their favorable photophysical properties, including high quantum yields and photostability. By incorporating specific recognition moieties, thiophene derivatives can be transformed into selective fluorescent sensors for various analytes, including metal ions and reactive oxygen species. mdpi-res.commdpi.comsemanticscholar.orgsemanticscholar.orgresearchgate.net
This compound serves as a promising scaffold for the development of novel chemical probes. The hydrazide portion of the molecule can be readily condensed with aldehydes or ketones to form hydrazones. This reaction provides a straightforward method for introducing a wide range of functional groups that can act as recognition sites for specific analytes. For example, the introduction of a receptor for a particular metal ion could lead to a fluorescent sensor that exhibits a change in its emission properties upon binding to the target ion. Such probes are valuable for studying the roles of metal ions in biological systems and for detecting environmental contaminants.
Contribution to Novel Material Science (e.g., Polymer Chemistry, Dyes, Sensors)
The unique combination of a conjugated thiophene ring and reactive functional groups in this compound makes it a promising monomer for the synthesis of novel polymers and dyes. Thiophene-containing polymers are a well-established class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). helsinki.fimdpi.comresearchgate.net The hydrazide and cyanoacetyl moieties offer handles for polymerization through various chemical transformations.
Furthermore, the extended π-conjugation system that can be formed by derivatizing this compound suggests its potential use as a precursor for organic dyes. The absorption and emission properties of such dyes can be tuned by modifying the substituents on the thiophene ring and by extending the conjugation through the hydrazide linkage. These dyes could find applications in textile dyeing, organic solar cells, and as components in fluorescent sensors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(2-cyanoacetyl)thiophene-2-carbohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via microwave-assisted condensation of methyl thiophene-2-carboxylate with hydrazine monohydrate in methanol, achieving 86.7% yield under 5-minute irradiation . Key factors include solvent choice (water–methanol mixtures reduce side reactions), stoichiometric excess of hydrazine (5:1 molar ratio), and controlled heating to prevent decomposition. Post-synthesis purification via ice-bath crystallization ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features?
- Methodological Answer :
- XRD : Resolves crystal packing (monoclinic/P2₁/c space group, Z = 4) and confirms the endo-isomer configuration via dihedral angles (4.7° between carbonyl and thiophene planes) .
- DFT/B3LYP : Validates bond lengths (e.g., C=O at 1.22 Å experimentally vs. 1.24 Å computationally) and dipole moments (>3.00 D) .
- EI-MS and CHN analysis : Confirm molecular weight (m/z 143.2 [M+1]) and elemental composition (C 42.12%, H 4.11%, N 19.58%) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical structural parameters?
- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., amide group dihedral angles) are addressed by comparing XRD data with DFT-optimized geometries (B3LYP/6-311G(d,p)). Programs like SHELXL refine hydrogen-bonding networks (e.g., N–H···O interactions at 2.89 Å) . Multi-parameter validation (RMSD <0.05 Å for non-H atoms) ensures structural reliability .
Q. What methodological approaches are recommended for analyzing prototropic tautomerization?
- Methodological Answer : Use QST2 transition-state calculations (DFT/B3LYP) to map the energy barrier (ΔG‡ ≈ 25 kcal/mol) for amide-to-imidic tautomerization. Compare experimental XRD data (endo-isomer dominance) with computed tautomer stability (ΔG difference <2 kcal/mol) . IR spectroscopy (C=O vs. C=N stretches) and TD-DFT (UV-Vis absorption shifts) further validate tautomeric equilibria .
Q. How do FWO and KAS isoconversional models differ in evaluating thermal decomposition kinetics?
- Methodological Answer :
- FWO Model : Uses linear regression of ln(β) vs. 1/T (eq. 1), assuming constant activation energy (Eₐ) across conversion levels (α). Suitable for single-step decomposition .
- KAS Model : Incorporates temperature integral approximations (eq. 2) to handle variable Eₐ(α), ideal for multi-step degradation (e.g., dehydration followed by ring cleavage). Discrepancies arise from heating rate sensitivity, resolved via iterative optimization .
- Data Table :
| Model | Eₐ Range (kJ/mol) | R² |
|---|---|---|
| FWO | 120–135 | 0.992 |
| KAS | 115–140 | 0.985 |
Q. What strategies interpret conflicting DNA-binding results between derivatives and their tautomers?
- Methodological Answer : Dock thiophene-2-carbohydrazide isomers (endo/exo) and their (E)/(Z)-carbohydrazonic acid tautomers against B-DNA (PDB: 1BNA) using AutoDock 4.5. The exo-isomer shows no binding (ΔG < -5 kcal/mol), while (Z)-tautomers mimic cisplatin via N7-guanine coordination (ΔG = -8.2 kcal/mol). MD simulations (100 ns) assess complex stability (RMSD <2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
